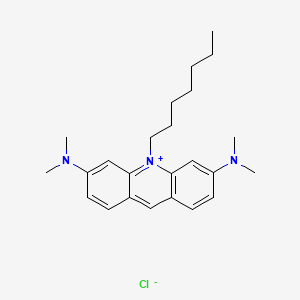
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and a heptyl chain attached to the acridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and heptyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Dimethylamino Groups: Dimethylamine is introduced to the acridine core through nucleophilic substitution reactions.
Attachment of the Heptyl Chain: Heptyl chloride is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered electronic properties.
Substitution: Derivatives with different functional groups replacing the dimethylamino groups.
科学的研究の応用
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components, particularly nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing unwinding and destabilization of the helical structure. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is unique due to its specific structure, which includes both dimethylamino groups and a heptyl chain. This combination enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88598-45-2 |
|---|---|
分子式 |
C24H34ClN3 |
分子量 |
400.0 g/mol |
IUPAC名 |
10-heptyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C24H34N3.ClH/c1-6-7-8-9-10-15-27-23-17-21(25(2)3)13-11-19(23)16-20-12-14-22(26(4)5)18-24(20)27;/h11-14,16-18H,6-10,15H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
BTLOWKZKCFVLGX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

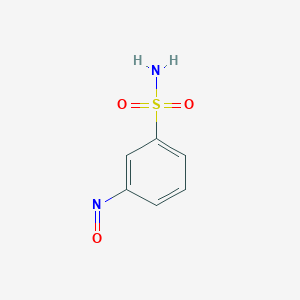
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

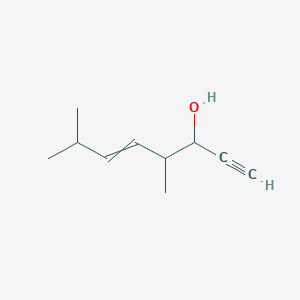
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
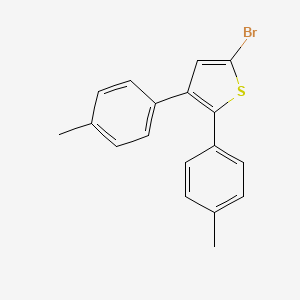
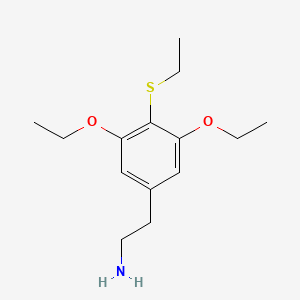
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
